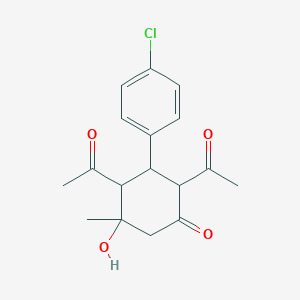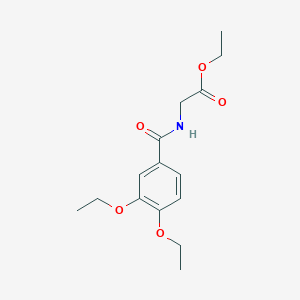
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine, also known as DMFP, is a novel compound that has been the subject of scientific research in recent years. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine is not fully understood. However, studies have suggested that 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine acts on various molecular targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to modulate the activity of serotonin receptors, dopamine receptors, and adrenergic receptors, which are involved in the regulation of mood and behavior. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in cellular signaling.
Biochemical and Physiological Effects:
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which are involved in the regulation of mood and behavior. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has also been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the inflammatory response. In addition, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is involved in the regulation of cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has several advantages for lab experiments. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine is a small molecule that can be easily synthesized and purified. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for drug development. However, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has some limitations for lab experiments. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has poor water solubility, which can make it difficult to administer in vivo. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine. One direction is to further elucidate the mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine by identifying its molecular targets and signaling pathways. Another direction is to explore the potential use of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine in animal models and clinical trials. Finally, the development of novel 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine analogs with improved pharmacokinetic properties and therapeutic efficacy is an important direction for future research.
Conclusion:
In conclusion, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine is a novel compound that has shown promising results in various fields of scientific research. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to modulate the activity of various molecular targets and signaling pathways, which makes it a promising candidate for drug development. However, further research is needed to fully elucidate the mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine and evaluate its safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine can be synthesized by reacting 2,5-dimethyl-3-furoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place under anhydrous conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine can be purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has also shown anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been studied for its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-12-16(14(2)21-13)17(20)19-10-8-18(9-11-19)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWUVPBYBLFPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(4-phenylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5234691.png)
![2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5234702.png)
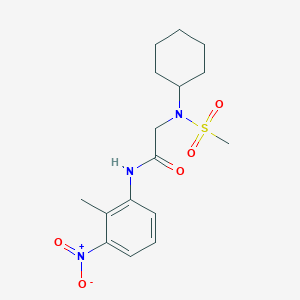
![(1R*,5S*)-6-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5234711.png)
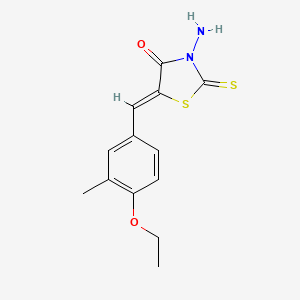

![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)

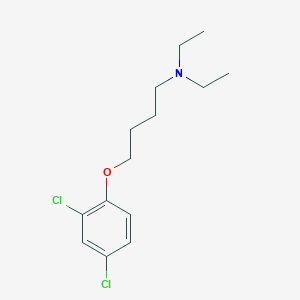
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
